5-(1-adamantyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
5-(1-Adamantyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of an adamantyl group at the 5-position and a difluoromethyl group at the 7-position of the triazolopyrimidine ring. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Properties
IUPAC Name |
5-(1-adamantyl)-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4/c17-14(18)12-4-13(21-15-19-8-20-22(12)15)16-5-9-1-10(6-16)3-11(2-9)7-16/h4,8-11,14H,1-3,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYJLSGALKTYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=NC=NN5C(=C4)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-adamantylamine with a difluoromethyl-substituted pyrimidine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced triazolopyrimidine derivatives .
Scientific Research Applications
5-(1-Adamantyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles
- 2-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives
- Thio-triazole derivatives
Uniqueness
5-(1-Adamantyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both adamantyl and difluoromethyl groups, which confer distinct physicochemical properties and biological activities. The combination of these substituents enhances the compound’s stability, lipophilicity, and potential for interaction with biological targets, making it a valuable compound for further research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
